molecular formula C6H9N3O2 B178060 Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate CAS No. 137156-35-5

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No. B178060
CAS RN: 137156-35-5
M. Wt: 155.15 g/mol
InChI Key: XVLAXQMABKBMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound with the CAS Number: 137156-35-5. It has a molecular weight of 155.16 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .


Synthesis Analysis

The synthesis of triazole derivatives, including this compound, has been studied extensively. Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O2/c1-3-11-6 (10)5-4-7-8-9 (5)2/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a molecular weight of 155.16 .

Scientific Research Applications

Polymer Complex Structures

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate has been utilized in the synthesis of Cd(II) coordination polymers. Research indicates that the isomeric effect of ligand isomers, such as this compound, plays a significant role in constructing these complexes. The polymers exhibited varied structures and properties due to the different N-donor positions of the ligand isomers, demonstrating their potential in materials science and coordination chemistry (Cisterna et al., 2018).

Molecule Structure Analysis

Studies involving this compound have contributed to the understanding of molecular structures. Research on compounds like ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate helped in analyzing the rotation around the methylene C atom and understanding hydrogen bonding between molecules (Horton et al., 1997).

Synthesis Methodology

The Microwave Assisted Organic Synthesis (MAOS) method has been used for synthesizing derivatives of this compound. This methodology efficiently produced compounds like ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, demonstrating its utility in organic synthesis (Insani et al., 2015).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties. For example, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated significant efficiency in inhibiting corrosion on aluminum alloys in acidic environments, indicating its potential application in material protection and engineering (Raviprabha & Bhat, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H303, H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-7-8-9(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLAXQMABKBMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.